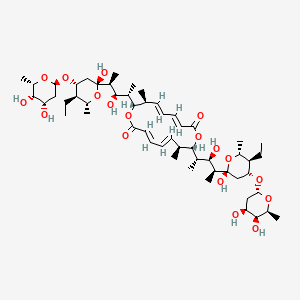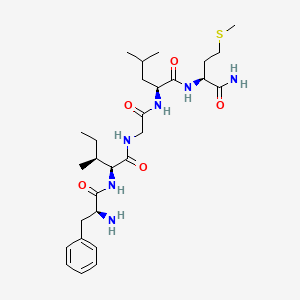
Emorfazona
Descripción general
Aplicaciones Científicas De Investigación
Emorfazona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los derivados de piridazinona y sus actividades farmacológicas.
Biología: Investigado por sus efectos en varias vías biológicas, incluyendo la inflamación y la modulación del dolor.
Medicina: Utilizado en el desarrollo de nuevos AINE con mayor eficacia y menores efectos secundarios.
Mecanismo De Acción
Emorfazona ejerce sus efectos inhibiendo la liberación de sustancias similares a la bradicinina y cininógeno, que están implicadas en la respuesta inflamatoria. También disminuye la liberación de enzimas formadoras de cinina, reduciendo así la formación de bradicinina. Esta inhibición conduce a sus efectos analgésicos y antiinflamatorios .
Compuestos similares:
Aminopirina: Otro AINE con propiedades analgésicas pero mayor toxicidad.
Fenilbutazona: Un AINE con efectos antiinflamatorios similares, pero con efectos secundarios más graves.
Zardaverina: Un derivado de la piridazinona con actividad antiplaquetaria
Singularidad de this compound: this compound es singular debido a su eficacia equilibrada y menor toxicidad en comparación con otros AINE como la aminopirina y la fenilbutazona. Su inhibición específica de la liberación de bradicinina la diferencia de otros derivados de la piridazinona .
Análisis Bioquímico
Biochemical Properties
, interacts with various enzymes and proteins in the body. It is known to significantly inhibit the release of bradykinin-like substances and kininogen
Cellular Effects
Emorfazone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the release of certain biochemical substances involved in pain and inflammation .
Molecular Mechanism
The molecular mechanism of action of Emorfazone is not completely understood. It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules and inhibition or activation of certain enzymes .
Dosage Effects in Animal Models
These can include threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is likely that Emorfazone interacts with various enzymes and cofactors as part of its metabolic process
Transport and Distribution
It is likely that Emorfazone interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that Emorfazone may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Emorfazona implica la reacción de 4-cloro-3-etoxi-2-metilpiridazina con morfolina bajo condiciones específicas. La reacción típicamente ocurre en presencia de una base como hidróxido de sodio o carbonato de potasio, y la mezcla se calienta para facilitar la reacción de sustitución .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener la coherencia y la eficiencia en la producción .
Tipos de reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los grupos etoxi y morfolino.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de piridazinona, dando lugar a la formación de derivados de dihidropiridazinona.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, especialmente en las posiciones cloro y etoxi.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las bases como hidróxido de sodio y carbonato de potasio se utilizan comúnmente.
Principales productos formados:
Oxidación: Formación de derivados hidroxilados.
Reducción: Formación de derivados de dihidropiridazinona.
Sustitución: Formación de derivados de piridazinona sustituidos.
Comparación Con Compuestos Similares
Aminopyrine: Another NSAID with analgesic properties but higher toxicity.
Phenylbutazone: An NSAID with similar anti-inflammatory effects but more severe side effects.
Zardaverine: A pyridazinone derivative with anti-platelet activity
Uniqueness of Emorfazone: Emorfazone is unique due to its balanced efficacy and lower toxicity compared to other NSAIDs like aminopyrine and phenylbutazone. Its specific inhibition of bradykinin release sets it apart from other pyridazinone derivatives .
Propiedades
IUPAC Name |
4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-3-17-10-9(8-12-13(2)11(10)15)14-4-6-16-7-5-14/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJQOOISAKEBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022981 | |
| Record name | Emorfazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38957-41-4 | |
| Record name | Emorfazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38957-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emorfazone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038957414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emorfazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Emorfazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMORFAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V93U9DH62C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















